

# Application Notes and Protocols for C14H18BrN5O2 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | C14H18BrN5O2 |           |
| Cat. No.:            | B12631912    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

C14H18BrN5O2, chemically known as 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (referred to as C1), is a novel derivative of 5-aminosalicylic acid (5-ASA) with demonstrated antioxidant and anti-inflammatory properties.[1] Preclinical animal studies are crucial for evaluating its therapeutic potential, particularly for inflammatory conditions such as ulcerative colitis and Crohn's disease, as well as for establishing its safety profile.[1] This document provides a summary of the available data from animal model studies, focusing on pharmacokinetics and acute toxicity in Wistar rats, and outlines the corresponding experimental protocols.

# Data Presentation Pharmacokinetic Parameters of C1 in Wistar Rats

The following table summarizes the key pharmacokinetic parameters of C1 following intravenous (i.v.) and oral (p.o.) administration at a dose of 50 mg/kg.



| Parameter                           | Intravenous (i.v.)<br>Administration | Oral (p.o.) Administration |
|-------------------------------------|--------------------------------------|----------------------------|
| Dose                                | 50 mg/kg                             | 50 mg/kg                   |
| Elimination Half-Life (t½)          | ~0.9 hours                           | Not explicitly stated      |
| Clearance (CL)                      | 24 mL/min                            | Not explicitly stated      |
| Maximum Plasma Concentration (Cmax) | Not applicable                       | Reached at 33 minutes      |
| Oral Bioavailability (F%)           | Not applicable                       | ~77%                       |

Data sourced from a study on Wistar rats.[1]

## **Acute Toxicity Profile of C1 in Wistar Rats**

An acute toxicity study was conducted using the up-and-down procedure (OECD method).

| Route of Administration | GHS Category | Observations |
|-------------------------|--------------|--------------|
| Intraperitoneal (i.p.)  | Category 4   | Low toxicity |
| Oral (p.o.)             | Category 5   | Low toxicity |

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories 4 and 5 indicate low toxicity.[1] No signs of apparent toxicity were observed in the animals for 14 days post-administration.[1] Necropsy revealed no macroscopic changes in the liver, small intestine, colon, heart, spleen, stomach, or kidneys.[1]

# **Experimental Protocols Pharmacokinetic Study Protocol**

1. Animal Model:

Species: Wistar rats.[1]

Health Status: Healthy, pathogen-free.



- Housing: Controlled environment with standard diet and water ad libitum.
- 2. Drug Administration:
- Formulation: C1 dissolved in a suitable vehicle.
- Dosing:
  - Intravenous (i.v.) administration: 50 mg/kg.[1]
  - Oral (p.o.) administration: 50 mg/kg.[1]
  - Intraperitoneal (i.p.) administration was also performed.[1]
- 3. Sample Collection:
- · Matrix: Blood plasma.
- Timepoints: A series of time points post-administration to capture the absorption, distribution, metabolism, and excretion (ADME) profile.
- 4. Bioanalytical Method:
- Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the quantification of C1 in plasma.[1]
- Validation: The RP-HPLC method was successfully validated.[1]
- 5. Data Analysis:
- Pharmacokinetic parameters (t½, CL, Cmax, bioavailability) were calculated from the plasma concentration-time data.[1]

## **Acute Toxicity Study Protocol (Up-and-Down Procedure)**

- 1. Animal Model:
- Species: Wistar rats.[1]



#### 2. Guideline:

- The study was conducted following the up-and-down procedure as per OECD guidelines.[1]
- 3. Administration:
- Routes: Oral (p.o.) and intraperitoneal (i.p.).[1]
- Dosing: A sequential dosing scheme where the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
- 4. Observation Period:
- Animals were observed for 14 days for any signs of toxicity.[1]
- 5. Endpoints:
- · Mortality.
- Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.).
- · Body weight changes.
- Gross necropsy at the end of the study to examine major organs.[1]

## **Visualizations**

# **Experimental Workflow for Preclinical Evaluation**

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

1. mdpi.com [mdpi.com]



• To cite this document: BenchChem. [Application Notes and Protocols for C14H18BrN5O2 Animal Model Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12631912#c14h18brn5o2-animal-model-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com